2-(3-pyridinylmethyl)-1,4-Benzenediol
Description
2-(3-Pyridinylmethyl)-1,4-Benzenediol is a hydroquinone derivative featuring a pyridine ring attached via a methylene group at the 2-position of the 1,4-benzenediol core. For example, hydroquinone derivatives with alkyl or aromatic substituents (e.g., geranyl, phosphoryl, or tert-butyl groups) are widely studied for their antioxidant, anti-inflammatory, and catalytic applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-3-4-12(15)10(7-11)6-9-2-1-5-13-8-9/h1-5,7-8,14-15H,6H2 |
InChI Key |
HNBSGFSVNQUYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-pyridinylmethyl)-1,4-benzenediol generally involves:
- Preparation or procurement of the 1,4-benzenediol (hydroquinone) core.
- Functionalization of hydroquinone with a 3-pyridinylmethyl substituent, typically through nucleophilic substitution or coupling reactions involving 3-(chloromethyl)pyridine or related derivatives.
The key challenge is the selective attachment of the pyridinylmethyl group at the 2-position of hydroquinone without affecting the diol functionality.
Preparation of 1,4-Benzenediol (Hydroquinone) Core
Hydroquinone is commercially available but can also be synthesized via oxidation or hydroxylation methods:
Oxidation of diisopropylbenzene : Diisopropylbenzene is oxidized in the presence of an oxygen-containing gas, a base (sodium hydroxide or potassium hydroxide), and an initiator such as azodiisobutyronitrile or dicumyl peroxide. This yields di-(2-hydroxyisopropyl)benzene intermediates, which upon acid-catalyzed reaction with hydrogen peroxide produce hydroquinone with high yield and selectivity under mild conditions (80–150 °C, 0.3–1.8 MPa).
Phenol hydroxylation with hydrogen peroxide : Phenol reacts with vaporized hydrogen peroxide in the presence of catalysts such as perchloric acid and pyrophosphoric acid at 60–100 °C. This gas-liquid phase reaction yields hydroquinone and catechol with high selectivity (ortho-para ratio 1–1.2) and total yield up to 90%, while controlling water content to optimize reaction efficiency.
These methods provide high-purity hydroquinone suitable for further functionalization.
Functionalization with 3-Pyridinylmethyl Group
The attachment of the 3-pyridinylmethyl substituent is typically achieved by nucleophilic substitution of hydroquinone’s phenolic hydroxyl groups with a suitable 3-pyridinylmethyl halide, often 3-(chloromethyl)pyridine.
A representative synthetic route is as follows:
Alkylation of hydroquinone : Hydroquinone is reacted with 3-(chloromethyl)pyridine derivatives in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent such as ethanol at room temperature. The reaction proceeds via nucleophilic attack of the phenolate ion on the chloromethyl group, yielding 2-(3-pyridinylmethyl)-1,4-benzenediol derivatives.
Reaction conditions : For example, 4-nitrophenol reacted with 2-(chloromethyl)pyridine in ethanol with 3 M NaOH at room temperature for 3 hours gave high yields (~90%) of the corresponding pyridinylmethyl ether intermediates, which can be further reduced or modified.
Catalytic hydrogenation : In some cases, palladium on carbon (Pd-C) catalytic hydrogenation is used to reduce nitro groups on intermediates, facilitating further functionalization.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydroquinone + 3-(chloromethyl)pyridine | Ethanol, NaOH (3 M), r.t., 3 h | 2-(3-pyridinylmethoxy)-1,4-benzenediol | ~90 | Nucleophilic substitution |
| 2 | Nitro-substituted intermediate + Pd-C, H2 | Room temperature | Reduced derivative | 61–92 | Catalytic hydrogenation |
Alternative Synthetic Approaches
While direct alkylation is the most common approach, other methods include:
- Use of thiosemicarbazides and triazole intermediates : Some studies synthesize pyridinyl derivatives via multi-step routes involving hydrazides and methyl isothiocyanates to form 1,2,4-triazole intermediates, which are then alkylated with chlorobenzyl bromides. Although this route is more complex and less direct, it provides access to structurally related pyridinyl compounds.
Reaction Optimization and Yield Considerations
Influence of Water Content and Reaction Medium
In phenol hydroxylation to produce hydroquinone, water content critically affects reaction rate and selectivity:
| Water Content (mol%) | Reaction Time for 8% Conversion | Selectivity (%) | Ortho-Para Ratio |
|---|---|---|---|
| 1 | 1.7 h | 90 | 0.9 |
| 4 | — | — | 1.1 |
| 12 | 3.5 h | 70 | 1.5 |
Lower water content improves reaction rate and selectivity, favoring hydroquinone formation.
Catalyst Systems
Perchloric acid and pyrophosphoric acid mixtures (mass ratio ~1:1) are effective catalysts for hydroxylation reactions producing hydroquinone with high selectivity and yield.
Bases such as sodium hydroxide or potassium hydroxide are used in oxidation steps of diisopropylbenzene to form hydroquinone.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinylmethyl)-1,4-Benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol can be oxidized to quinones.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones derived from the benzenediol structure.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(3-pyridinylmethyl)-1,4-Benzenediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-pyridinylmethyl)-1,4-Benzenediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Geranyl and tert-butyl groups increase lipophilicity, favoring membrane penetration and lipid-phase antioxidant activity . In contrast, the pyridinylmethyl group may enhance water solubility, making the compound suitable for aqueous applications.
- Thermal Stability : Phosphoryl-substituted derivatives exhibit high thermal stability, ideal for polymer applications , whereas methyl or pyridinylmethyl groups may reduce stability under pyrolytic conditions .
Antioxidant and Anti-Inflammatory Effects
- Geranylhydroquinone (GHQ): Demonstrates potent antioxidant activity in microsomal assays (IC50 = 2.1 µM) due to its prenyl group, which scavenges free radicals and chelates metals .
- TBHQ : Effective in stabilizing edible oils at concentrations as low as 0.02%, attributed to its bulky tert-butyl group preventing oxidation chain reactions .
- 2-Methyl-1,4-Benzenediol : Found in hemp pyrolysis liquids; exhibits moderate antioxidant activity but lower efficacy compared to TBHQ or GHQ .
The pyridinylmethyl group in 2-(3-pyridinylmethyl)-1,4-benzenediol may introduce unique bioactivity, as pyridine derivatives are known to interact with enzymatic targets (e.g., kinases or oxidoreductases). However, direct evidence for this compound’s activity is lacking in the provided data.
Stability and Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
